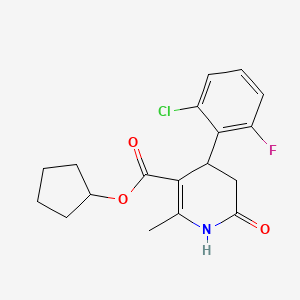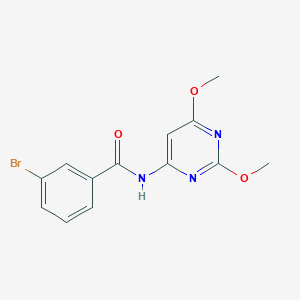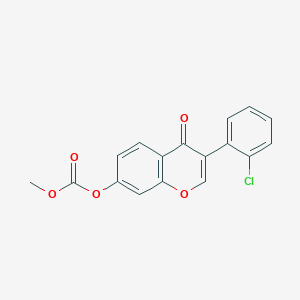![molecular formula C19H21N3O4 B5602808 1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that have garnered interest due to their unique molecular architectures and potential for pharmacological activity. While specific information on this compound is scarce, research on similar compounds provides insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related spiro compounds involves cyclofunctionalization of olefinic urethanes and ureas with halogens, leading to various spiro derivatives, including those with piperidine and quinoxalin rings (Takai, Obase, & Teranishi, 1988). Another method includes a one-step formation of furo[3,2-c]quinolin-4(5H)-ones via regioselective photoaddition (Suginome, Seko, Konishi, & Kobayashi, 1991).
Molecular Structure Analysis
Spiro compounds exhibit unique 3D architectures due to their spiro linkage, which connects two rings at a single atom. The molecular structure is characterized by the presence of a spiro linkage between the piperidine and quinoxalin rings, contributing to the compound's distinct chemical properties and potential biological activity (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds involving piperidine and quinoxalin rings can participate in various chemical reactions, leading to the formation of new derivatives with potential therapeutic applications. These reactions include cycloadditions, halogenations, and rearrangements, showcasing the compound's reactive nature and versatility (Clark et al., 1983).
Wissenschaftliche Forschungsanwendungen
Multi-component Synthesis in Ionic Liquids
A notable application involves the synthesis of novel hybrid spiroheterocycles, including compounds with structural similarities to the mentioned chemical, via multi-component, 1,3-dipolar cycloaddition reactions. This process utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), to achieve chemo-, regio-, and stereoselective synthesis, yielding excellent product yields. This method highlights the efficiency of ionic liquids in facilitating complex organic reactions, offering a greener alternative to traditional solvents (Rajesh, Bala, & Perumal, 2012).
Subtype Selective σ-Receptor Ligands
Another research area explores the synthesis of novel spiropiperidines, which are structurally related to the mentioned chemical, as highly potent and subtype selective σ-receptor ligands. These compounds have been prepared and their affinity for σ1- and σ2-receptors investigated through radioligand binding assays, demonstrating the potential for developing new therapeutic agents targeting σ-receptors (Maier & Wünsch, 2002).
Dual Inhibitors for Cancer Therapy
In cancer research, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as potent, highly selective, and efficacious c-Met/ALK dual inhibitors. These inhibitors have shown significant tumor growth inhibition in vivo, pointing to their potential as therapeutic agents for certain types of cancer (Li et al., 2013).
Reductive Alkylation and Novel Cyclization Reactions
Research into the reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters has led to the synthesis of various spiro compounds, including those with quinoline and piperidine motifs. These studies contribute to the development of new synthetic routes and the exploration of novel cyclization reactions, enriching the toolbox of organic synthesis (McCullough et al., 1996).
Synthesis of Functionalized Spiro Compounds
Functionalized spiro compounds, such as spiro[indoline-3,4'-pyrano[3,2-h]quinolines], have been synthesized through three-component reactions, showcasing the versatility of spiro compounds in organic synthesis. These reactions offer an efficient pathway to a variety of functionalized spiro compounds, highlighting their importance in medicinal chemistry and material science (Shi & Yan, 2016).
Eigenschaften
IUPAC Name |
1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-12-13-6-7-16(26-13)17(23)22-10-8-19(9-11-22)18(24)20-14-4-2-3-5-15(14)21-19/h2-7,21H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFZSFDEYSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)